1-(6-Amino-1H-indazol-1-YL)ethanone
Description
Chemical Identity and Properties 1-(6-Amino-1H-indazol-1-yl)ethanone (CAS: 189559-85-1), also known as 6-acetyl-1H-indazole, is a heterocyclic compound featuring an indazole core substituted with an acetyl group at position 6 and an amino group at position 1. Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.17 g/mol . The compound is a white to off-white crystalline solid, soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) . Key applications include its use as a pharmaceutical intermediate, particularly in kinase inhibitor development, due to the indazole scaffold's ability to modulate enzyme activity .
Properties
CAS No. |
501653-37-8 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(6-aminoindazol-1-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,10H2,1H3 |
InChI Key |
ZFARJJGGGWHLDQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=C(C=CC(=C2)N)C=N1 |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)N)C=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Indazole Derivatives
1-(1-Methyl-1H-indazol-3-yl)ethanone (CAS: 4002-83-9)
- Structure : Methyl group at position 1 and acetyl group at position 3 of indazole.
- Key Differences: The absence of the amino group at position 6 reduces hydrogen-bonding capacity, impacting bioavailability. Similarity score: 0.94 compared to the target compound .
- Applications : Used in anticancer research for its structural mimicry of purine bases .
1-(6-Hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone (CAS: 101587-85-3)
- Structure : Hydroxy and methyl substituents on a partially saturated indazole ring.
- Key Differences : The tetrahydroindazole backbone enhances rigidity, while the hydroxy group increases polarity. This compound exhibits improved solubility in aqueous media compared to the target .
- Applications : Explored in anti-inflammatory drug design .
1-(1H-Indazol-7-yl)ethanone (CAS: 1159511-22-4)
- Structure : Positional isomer of the target compound, with the acetyl group at position 6.
- Key Differences : Altered electronic distribution due to acetyl group placement, leading to distinct reactivity in electrophilic substitution reactions. Boiling point: 348.8±15.0°C .
- Applications : Intermediate in fluorescent probe synthesis .
Heterocyclic Ethanone Derivatives
1-(1H-Pyrazol-1-yl)ethanone (CAS: 10199-64-1)
- Structure : Pyrazole ring with an acetyl substituent.
- Key Differences: Smaller ring size (pyrazole vs. Molecular weight: 110.11 g/mol, significantly lower than the target compound .
- Applications : Precursor in agrochemical fungicides .
1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]ethanone (CAS: 88538-51-6)
Aromatic and Alkaloid Derivatives
1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone
- Structure: Isoquinoline alkaloid with methoxy and prenyl substituents.
- Key Differences: The isoquinoline scaffold provides a larger conjugated system, enhancing UV absorption. This compound is isolated from natural sources (e.g., Thalictrum glandulosis), unlike the synthetically derived target .
- Applications : Studied for antitumor activity .
1-(6-Amino-4-fluoroindolin-1-yl)ethanone (CAS: 1367958-70-0)
- Structure: Indoline (saturated indazole analog) with amino and fluoro substituents.
- Key Differences : Saturation of the indazole ring reduces aromaticity, altering binding affinity in biological targets. Fluorine substitution enhances metabolic stability .
- Applications : Key intermediate in antiviral drug synthesis .
Comparative Data Tables
Table 1. Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |
|---|---|---|---|---|
| 1-(6-Amino-1H-indazol-1-yl)ethanone | C₉H₈N₂O | 160.17 | N/A | Ethanol, DMSO |
| 1-(1H-Pyrazol-1-yl)ethanone | C₅H₆N₂O | 110.11 | 205–210 | Water, acetone |
| 1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone | C₁₇H₁₈NO₂ | 268.34 | 432 (predicted) | Chloroform |
Preparation Methods
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Diazotization + Cyclization + N1-Acylation + Nitro Reduction | 2-nitroaniline derivatives | NaNO2, citric acid, ethyl chloroacetate or acetyl chloride, Fe/CaCl2 | 0-5°C diazotization; reflux for acylation; 60-65°C reduction | 65-90% overall | Regioselective, mild, scalable |
| Palladium-catalyzed coupling (Heck reaction) | 3-iodo-6-nitroindazole derivatives | Pd(OAc)2, tri-o-tolylphosphine, base, DMF | Heating, inert atmosphere | Moderate | More complex, used for substituted indazoles |
Q & A
Q. Basic
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm) and NH bends (~1600 cm) using solutions in CCl/CS .
- Mass Spectrometry : Confirm molecular weight via electron ionization (EI-MS), referencing NIST databases for fragmentation patterns .
- Computational Data : Compare experimental results with predicted parameters (e.g., XLogP = 1.1, PSA = 62.3 Ų) using tools like PubChem .
How should researchers resolve contradictions between computational and experimental spectral data?
Q. Advanced
- Cross-Validation : Use complementary techniques (e.g., H/C NMR and HRMS) to confirm structural assignments.
- Solvent Effects : Account for solvent-induced shifts in computational models (e.g., COSMO-RS for IR/NMR predictions).
- Dynamic Effects : Include conformational flexibility in density functional theory (DFT) calculations to match experimental observations .
What strategies are effective for refining crystal structures of this compound using SHELX software?
Q. Advanced
- High-Resolution Data : Use SHELXL’s anisotropic displacement parameters and twin refinement for high-resolution datasets.
- Twinning Handling : Apply the TWIN and BASF commands in SHELXL to model twinned crystals .
- Validation Tools : Leverage PLATON or Mercury to validate hydrogen bonding and π-π interactions post-refinement .
What safety protocols are essential for handling this compound in the lab?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Emergency Measures : Follow SDS guidelines for spills (e.g., neutralize with absorbents) and exposure (e.g., rinse eyes with water for 15 minutes) .
How can functionalization of the amino group be achieved for downstream applications?
Q. Advanced
- Acylation : React with acetyl chloride in THF at 0°C to form amide derivatives.
- Reduction : Use NaBH or H/Pd-C to reduce nitro intermediates (if present) to amines .
- Cross-Coupling : Employ Buchwald-Hartwig conditions (Pd(dba), XPhos) for C–N bond formation .
What analytical challenges arise in quantifying this compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
